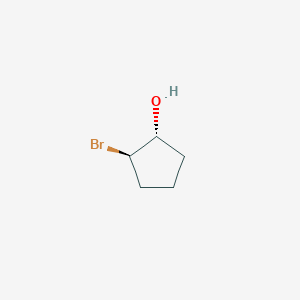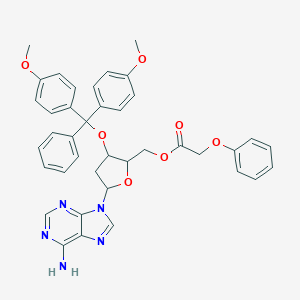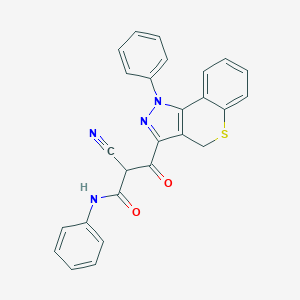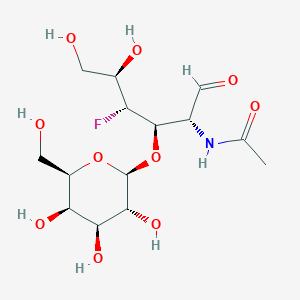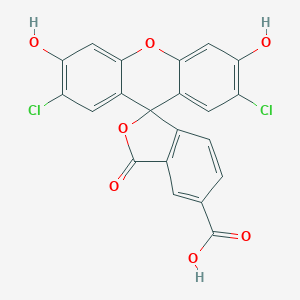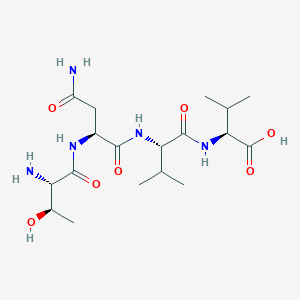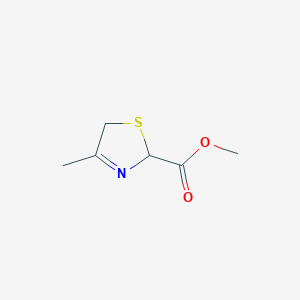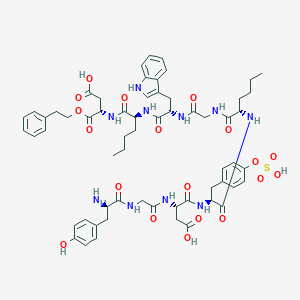
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester, also known as CCK-8, is a peptide hormone that plays an important role in the regulation of digestive processes. CCK-8 is synthesized in the small intestine and released into the bloodstream in response to the presence of food. It acts on the gallbladder to stimulate the release of bile, which is necessary for the digestion of fats. CCK-8 also acts on the pancreas to stimulate the release of enzymes that aid in the digestion of proteins and carbohydrates.
作用機序
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- exerts its effects by binding to specific receptors on the surface of cells. The Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor is a G protein-coupled receptor that activates various intracellular signaling pathways in response to Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- binding. The activation of these signaling pathways leads to the release of various enzymes and hormones that regulate digestive processes and appetite.
生化学的および生理学的効果
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has a number of biochemical and physiological effects, including:
1. Stimulation of gallbladder contraction and bile release.
2. Stimulation of pancreatic enzyme secretion.
3. Inhibition of gastric emptying.
4. Reduction of food intake.
実験室実験の利点と制限
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a useful tool for investigating the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its effects on digestive processes and appetite. However, there are some limitations to its use in lab experiments. These include:
1. The high cost of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- synthesis and purification.
2. The need for specialized equipment and expertise to handle and administer Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-.
3. The potential for side effects and toxicity if Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is administered at high doses.
将来の方向性
There are many future directions for research on Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-, including:
1. Investigation of the role of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of glucose metabolism and insulin secretion.
2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.
3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.
4. Investigation of the potential use of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- as a diagnostic tool for digestive disorders.
5. Development of new methods for the synthesis and purification of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- to reduce costs and increase availability for research purposes.
In conclusion, Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a peptide hormone that plays an important role in the regulation of digestive processes and appetite. It has been extensively studied for its effects on these processes and its potential use in the treatment of various metabolic and neurological disorders. Further research is needed to fully understand the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its potential applications in medicine and research.
合成法
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is synthesized by solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by various chromatographic techniques.
科学的研究の応用
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been extensively studied for its role in the regulation of digestive processes. It has also been shown to play a role in the regulation of appetite and satiety. Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been used in various scientific research applications, including:
1. Investigation of the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of digestive processes and appetite.
2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.
3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.
特性
CAS番号 |
119400-92-9 |
|---|---|
製品名 |
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- |
分子式 |
C61H76N10O19S |
分子量 |
1285.4 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C61H76N10O19S/c1-3-5-15-45(68-58(82)47(29-38-20-24-41(25-21-38)90-91(86,87)88)70-60(84)49(31-53(75)76)67-51(73)34-64-55(79)43(62)28-37-18-22-40(72)23-19-37)56(80)65-35-52(74)66-48(30-39-33-63-44-17-11-10-14-42(39)44)59(83)69-46(16-6-4-2)57(81)71-50(32-54(77)78)61(85)89-27-26-36-12-8-7-9-13-36/h7-14,17-25,33,43,45-50,63,72H,3-6,15-16,26-32,34-35,62H2,1-2H3,(H,64,79)(H,65,80)(H,66,74)(H,67,73)(H,68,82)(H,69,83)(H,70,84)(H,71,81)(H,75,76)(H,77,78)(H,86,87,88)/t43-,45+,46+,47+,48+,49+,50+/m1/s1 |
InChIキー |
HWCNOCJUNZSGBS-VDNFRELWSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
その他のCAS番号 |
119400-92-9 |
配列 |
YGDXXGWXD |
同義語 |
CCK(26-32), Tyr-Gly-Nle(28,31) phenethyl ester- CCK-OPE cholecystokinin (26-32), Tyr-Gly-Nle(28,31) phenethyl ester- cholecystokinin (26-32), tyrosyl-glycyl-norleucine(28,31) phenethyl ester- D-Tyr-Gly-Asp-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester TGN-CCK-PEE Tyr-Gly-28,31-Nle-CCK(28-32) phenethyl ester tyrosyl-glycyl-aspartyl-sulfotyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid 2-phenylethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



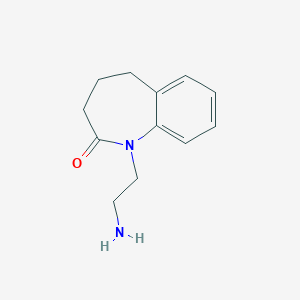
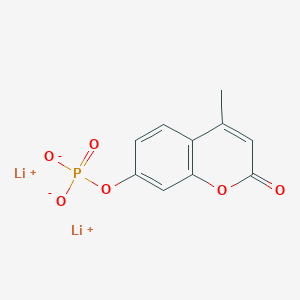
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
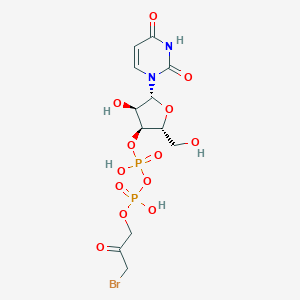
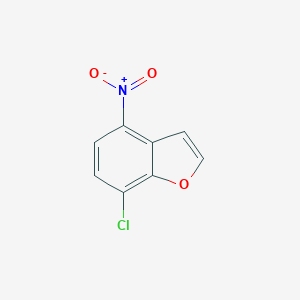
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
